Alizarin Red S sodium

Content Navigation

- 1. General Information

- 2. Alizarin Red S (CAS 130-22-3): Procurement Guide for a High-Purity, Water-Soluble Calcium Stain and Metal Indicator

- 3. Processability & Reproducibility: Why Alizarin Red S is Not Interchangeable with Alizarin

- 4. Quantitative Evidence for Procuring Alizarin Red S (CAS 130-22-3)

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

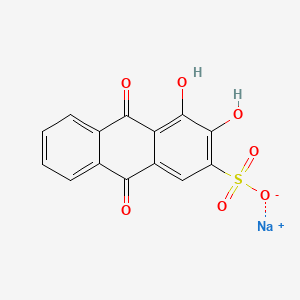

Alizarin Red S (ARS) is the water-soluble sodium salt of alizarin sulfonic acid, an anthraquinone derivative widely used as a histological stain to identify and quantify calcium deposits in biological systems. Its utility stems from the capacity of its hydroxyl and sulfonate groups to chelate calcium ions, forming a stable, orange-red precipitate at an optimal pH of 4.1-4.3. This direct binding mechanism makes it a primary tool for assessing mineralization in osteogenesis research and serves as a colorimetric indicator for various metal ions in analytical chemistry.

References

- [1] Puchtler, H., Meloan, S. N., & Terry, M. S. (1969). On the history and mechanism of alizarin and alizarin red S stains for calcium. Journal of Histochemistry & Cytochemistry, 17(2), 110-124.

- [2] Gregory, C. A., Gunn, W. G., Peister, A., & Prockop, D. J. (2004). An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction. Analytical biochemistry, 329(1), 77-84.

- [7] Alizarin Red S. Wikipedia. Accessed April 24, 2026.

- [11] Alizarin Red S - Calcium. WebPath, University of Utah. Accessed April 24, 2026.

Direct substitution of Alizarin Red S with its parent compound, Alizarin, fails in nearly all aqueous applications due to profound differences in solubility, which dictates processability and workflow compatibility. Alizarin Red S is readily soluble in water, a critical attribute for preparing staining solutions and aqueous indicators. In contrast, Alizarin is practically insoluble in water, requiring the use of organic solvents like DMSO or ethanol for stock solutions, which must then be carefully diluted into aqueous buffers. This reliance on organic solvents for Alizarin introduces variability, potential cytotoxicity in cell-based assays, and complicates formulation for aqueous sensors, making Alizarin Red S the necessary choice for reproducible, water-based laboratory and industrial processes.

Superior Aqueous Solubility for Simplified and Reproducible Workflow Integration

Alizarin Red S exhibits high water solubility, a defining feature that distinguishes it from its parent compound, Alizarin. Technical datasheets report the solubility of Alizarin Red S in water as 10 mg/mL (1%) or higher, allowing for the direct preparation of stable, ready-to-use aqueous stock solutions. In stark contrast, Alizarin is documented as being virtually insoluble or only slightly soluble in water, necessitating the use of organic solvents such as DMSO or ethanol for initial dissolution before further dilution.

| Evidence Dimension | Solubility in Water at Room Temperature |

| Target Compound Data | ≥ 10 mg/mL |

| Comparator Or Baseline | Alizarin (CAS 72-48-0): 'Slightly soluble' or 'virtually insoluble' |

| Quantified Difference | At least two orders of magnitude greater solubility, enabling direct aqueous preparation. |

| Conditions | Standard laboratory conditions (room temperature, neutral pH water). |

This eliminates the need for organic solvents in stock preparation, reducing workflow complexity, improving assay reproducibility, and avoiding potential solvent-induced artifacts in biological systems.

Direct Calcium Detection Mechanism Provides Higher Specificity than Indirect Anion-Based Methods

Alizarin Red S provides a more direct and specific method for detecting calcification compared to the common benchmark, the von Kossa stain. ARS functions via chelation, where its sulfonate and hydroxyl groups directly bind to calcium cations (Ca²⁺) to form a visible orange-red complex. In contrast, the von Kossa method is an indirect technique that relies on silver ions reacting with phosphate and carbonate anions associated with calcium deposits; the silver salt is then reduced to black metallic silver. This indirect mechanism means von Kossa detects anions, not calcium itself, making it less specific.

| Evidence Dimension | Staining Mechanism Basis |

| Target Compound Data | Direct chelation of calcium cations (Ca²⁺). |

| Comparator Or Baseline | von Kossa Stain: Indirect substitution reaction with phosphate and carbonate anions (PO₄³⁻, CO₃²⁻). |

| Quantified Difference | Qualitative difference in molecular target (cation vs. anion). |

| Conditions | Histological staining of mineralized tissue or cell cultures. |

For studies requiring confident identification of calcium-specific deposits, ARS provides a more chemically specific and reliable signal, minimizing potential false positives from non-calcium phosphate or carbonate salts.

Tunable Redox Chemistry for Advanced Electrochemical Applications

The sulfonate group on Alizarin Red S critically alters the electronic properties of the anthraquinone core, making its redox behavior distinct from the parent Alizarin compound and suitable for specialized electrochemical applications. Cyclic voltammetry studies show that ARS undergoes a two-electron, two-proton reduction of its quinone group. This redox process is highly pH-dependent; as pH decreases from 13 to 1, the half-wave potential (E1/2) shifts anodically towards 0 V. This predictable, pH-sensitive redox behavior has been leveraged to propose ARS as a negolyte material in aqueous redox flow batteries, exhibiting a reversible potential around 0.082 V vs. SHE. This electrochemical tunability is a direct consequence of the sulfonation and is not an accessible property of the non-sulfonated Alizarin.

| Evidence Dimension | pH-Dependent Redox Potential |

| Target Compound Data | Exhibits a predictable, pH-dependent half-wave potential (E1/2) that shifts anodically with decreasing pH. |

| Comparator Or Baseline | Alizarin (non-sulfonated): Lacks the strong pH-dependent electrochemical shift conferred by the sulfonate group. |

| Quantified Difference | Demonstrated utility as a negolyte in aqueous redox flow batteries with a low potential (c.a. 0.082 V vs. SHE). |

| Conditions | Aqueous electrolyte, cyclic voltammetry using a three-electrode system. |

This distinct electrochemical behavior enables the procurement of ARS for developing pH sensors, redox mediators, or as a functional component in energy storage systems where precise potential control is required.

Quantitative Assessment of In Vitro Osteogenic Mineralization

For quantifying matrix mineralization in osteoblast or stem cell cultures, Alizarin Red S is the preferred reagent over substitutes like the von Kossa stain. Its high water solubility simplifies the preparation of a standardized 2% staining solution (pH 4.1-4.3), ensuring consistent application without organic solvent artifacts. The direct Ca²⁺-chelation mechanism provides a more specific and quantifiable endpoint for calcification compared to the anion-based von Kossa method, allowing for accurate colorimetric analysis after extraction.

Formulation of Aqueous-Based Colorimetric Sensors for Metal Ions

When developing aqueous sensor systems for metal ions like aluminum (Al³⁺), the high water solubility of Alizarin Red S is a critical procurement advantage over insoluble analogs like Alizarin. It enables direct formulation into aqueous buffers, such as a pH 4.6 phosphate-citrate buffer, where it forms a stable, colored complex with Al³⁺, shifting the absorption maximum from 420 nm to 490 nm for reliable spectrophotometric quantification. This avoids the formulation challenges and variability associated with using water-insoluble dyes.

Development of Redox-Active Films and Electrochemical Sensors

In applications requiring surface-immobilized redox activity, such as in electrochemical sensors or as mediators, Alizarin Red S provides essential properties. Its solubility allows for its incorporation into layer-by-layer films where it retains its pH-dependent redox activity. This specific electrochemical behavior, which is a direct result of its sulfonation, is critical for fabricating sensors that operate within a defined potential window, a capability not offered by the parent Alizarin compound.

References

- [25] Method for determination of aluminum ion content by alizarin red S complexation spectrophotometry. CN103994980A. Google Patents.

- [30] Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model. (2022). International Journal of Molecular Sciences, 23(19), 11849.

- [35] Sato, K., et al. (2017). Alizarin Red S-Confined Layer-By-Layer Films as Redox-Active Coatings on Electrodes for the Voltammetric Determination of L-Dopa. Sensors, 17(6), 1238.

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

93982-72-0

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 45 of 46 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

24623-77-6

Wikipedia

General Manufacturing Information

Dates

2: Lee SI, Ko Y, Park JB. Evaluation of the maintenance of stemness, viability, and differentiation potential of gingiva-derived stem-cell spheroids. Exp Ther Med. 2017 May;13(5):1757-1764. doi: 10.3892/etm.2017.4194. Epub 2017 Mar 8. PubMed PMID: 28565764; PubMed Central PMCID: PMC5443272.

3: Sun C, Liu F, Cen S, Chen L, Wang Y, Sun H, Deng H, Hu R. Tensile strength suppresses the osteogenesis of periodontal ligament cells in inflammatory microenvironments. Mol Med Rep. 2017 May 29. doi: 10.3892/mmr.2017.6644. [Epub ahead of print] PubMed PMID: 28560407.

4: Sindhavajiva PR, Sastravaha P, Arksornnukit M, Pavasant P. Purinergic 2X7 receptor activation regulates WNT signaling in human mandibular-derived osteoblasts. Arch Oral Biol. 2017 May 18;81:167-174. doi: 10.1016/j.archoralbio.2017.05.009. [Epub ahead of print] PubMed PMID: 28549259.

5: Zhu Q, Gao J, Tang Z, Gao J, Tan Y. Adrenomedullin promotes the odontogenic differentiation of dental pulp stem cells through CREB/BMP2 signaling pathway. Acta Biochim Biophys Sin (Shanghai). 2017 May 24:1-8. doi: 10.1093/abbs/gmx053. [Epub ahead of print] PubMed PMID: 28541393.

6: Wang X, Li G, Liu Y, Yu W, Sun Q. Biocompatibility of biological material polylactic acid with stem cells from human exfoliated deciduous teeth. Biomed Rep. 2017 May;6(5):519-524. doi: 10.3892/br.2017.881. Epub 2017 Mar 28. PubMed PMID: 28515910; PubMed Central PMCID: PMC5431402.

7: Li M, Wang X, Bian Z, Yao W, He Q, Tian F, Zhang J, Zhu L. Peptide 11R-VIVIT stimulates osteoblastogenesis through regulating the expression of nuclear factor of activated T cells cytoplasmic 1. Cell Mol Biol (Noisy-le-grand). 2017 Apr 29;63(4):46-52. doi: 10.14715/cmb/2017.63.4.8. PubMed PMID: 28478803.

8: Li KQ, Xu L, Huang SY, Zhang DS. [Effect of NaF on proliferation and mineralization of human periodontal ligament cells]. Shanghai Kou Qiang Yi Xue. 2017 Feb;26(1):48-53. Chinese. PubMed PMID: 28474066.

9: Wu BH, Kou XX, Zhang C, Zhang YM, Cui Z, Wang XD, Liu Y, Liu DW, Zhou YH. Stretch force guides finger-like pattern of bone formation in suture. PLoS One. 2017 May 4;12(5):e0177159. doi: 10.1371/journal.pone.0177159. eCollection 2017. PubMed PMID: 28472133; PubMed Central PMCID: PMC5417680.

10: Chen Y, Hu Y, Yang L, Zhou J, Tang Y, Zheng L, Qin P. Runx2 alleviates high glucose-suppressed osteogenic differentiation via PI3K/AKT/GSK3β/β-catenin pathway. Cell Biol Int. 2017 Apr 29. doi: 10.1002/cbin.10779. [Epub ahead of print] PubMed PMID: 28462510.

11: Kullmann B, Adamek M, Steinhagen D, Thiel R. Anthropogenic spreading of anguillid herpesvirus 1 by stocking of infected farmed European eels, Anguilla anguilla (L.), in the Schlei fjord in northern Germany. J Fish Dis. 2017 Apr 27. doi: 10.1111/jfd.12637. [Epub ahead of print] PubMed PMID: 28452055.

12: Wang X, Huang J, Huang F, Zong JC, Tang X, Liu Y, Zhang QF, Wang Y, Chen L, Yin LJ, He BC, Deng ZL. Bone morphogenetic protein 9 stimulates callus formation in osteoporotic rats during fracture healing. Mol Med Rep. 2017 May;15(5):2537-2545. doi: 10.3892/mmr.2017.6302. Epub 2017 Mar 9. PubMed PMID: 28447742; PubMed Central PMCID: PMC5428899.

13: Shim JH, Won JY, Park JH, Bae JH, Ahn G, Kim CH, Lim DH, Cho DW, Yun WS, Bae EB, Jeong CM, Huh JB. Effects of 3D-Printed Polycaprolactone/β-Tricalcium Phosphate Membranes on Guided Bone Regeneration. Int J Mol Sci. 2017 Apr 25;18(5). pii: E899. doi: 10.3390/ijms18050899. PubMed PMID: 28441338.

14: Jeon WJ, Kim KM, Kim EJ, Jang WG. Costunolide increases osteoblast differentiation via ATF4-dependent HO-1 expression in C3H10T1/2 cells. Life Sci. 2017 Jun 1;178:94-99. doi: 10.1016/j.lfs.2017.04.012. Epub 2017 Apr 21. PubMed PMID: 28435036.

15: Han I, Choi EH. The role of non-thermal atmospheric pressure biocompatible plasma in the differentiation of osteoblastic precursor cells, MC3T3-E1. Oncotarget. 2017 May 30;8(22):36399-36409. doi: 10.18632/oncotarget.16821. PubMed PMID: 28432281.

16: Li Y, Hu Z, Zhou C, Xu Y, Huang L, Wang X, Zou S. Intermittent parathyroid hormone (PTH) promotes cementogenesis and alleviates the catabolic effects of mechanical strain in cementoblasts. BMC Cell Biol. 2017 Apr 20;18(1):19. doi: 10.1186/s12860-017-0133-0. PubMed PMID: 28427342; PubMed Central PMCID: PMC5397739.

17: Xu Y, Sun J, Yang X, Yu Y, Mai H, Li Z. Pamidronate Disodium Leads to Bone Necrosis via Suppression of Wnt/β-Catenin Signaling in Human Bone Marrow Mesenchymal Stem Cells In Vitro. J Oral Maxillofac Surg. 2017 Mar 22. pii: S0278-2391(17)30334-8. doi: 10.1016/j.joms.2017.03.016. [Epub ahead of print] PubMed PMID: 28412267.

18: Chen XY, Xu SZ, Wang XW, Yang XY, Ma L, Zhang L, Yang GJ, Yang F, Wang LH, Zhang XL, Ting K, Gao CY, Mou XZ, Gou ZR, Zou H. Systematic comparison of biologically active foreign ions-codoped calcium phosphate microparticles on osteogenic differentiation in rat osteoporotic and normal mesenchymal stem cells. Oncotarget. 2017 May 30;8(22):36578-36590. doi: 10.18632/oncotarget.16618. PubMed PMID: 28402265.

19: Qiu C, Zheng H, Tao H, Yu W, Jiang X, Li A, Jin H, Lv A, Li H. Vitamin K2 inhibits rat vascular smooth muscle cell calcification by restoring the Gas6/Axl/Akt anti-apoptotic pathway. Mol Cell Biochem. 2017 Apr 6. doi: 10.1007/s11010-017-3023-z. [Epub ahead of print] PubMed PMID: 28386842.

20: Gennari A, Gujral C, Hohn E, Lallana E, Cellesi F, Tirelli N. Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. Bioconjug Chem. 2017 May 17;28(5):1391-1402. doi: 10.1021/acs.bioconjchem.7b00080. Epub 2017 Apr 18. PubMed PMID: 28381085.

Explore Compound Types